2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a thioacetamide substituent and an N-(4-phenylbutan-2-yl) side chain. Its core structure includes a fused thiazole-pyrimidine system with sulfur and oxygen functionalities, which are critical for its physicochemical and biological properties. The presence of the o-tolyl (ortho-methylphenyl) group at position 3 and the 4-phenylbutan-2-yl acetamide moiety introduces steric and electronic effects that influence solubility, stability, and receptor interactions.
Properties
CAS No. |
1021251-54-6 |
|---|---|
Molecular Formula |
C24H24N4O2S3 |
Molecular Weight |
496.66 |
IUPAC Name |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30) |
InChI Key |
WEQJAVXVYDXHSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- Structure: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
- Key Differences: Replaces the acetamide group with a thieno[3,4-d]pyrimidin-4(3H)-one moiety. Features a coumarin-derived substituent (6-hydroxy-2-oxochromen-4-yl) instead of o-tolyl.
- Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid (yield: ~70–80%) .
- Structure: 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one.
- Key Differences: Contains a diphenyl-substituted thiazolo-pyrimidine core. Lacks the thioacetamide linkage; instead, it has an aminochromenone substituent.
- Activity : Demonstrated moderate antibacterial activity against S. aureus (MIC: 16 µg/mL) .
Thioacetamide-Functionalized Heterocycles
- Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Key Differences: Based on a quinazolinone scaffold instead of thiazolo-pyrimidine. Includes a sulfamoylphenyl group for enhanced solubility and bioactivity.
- Synthesis : Alkylation of thiopyrimidines with chloroacetamides (yield: 87%, mp: 269.0°C) .
- Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-2-tolylacetamide.
- Key Differences :
- Substituent at the acetamide position (2-tolyl vs. 4-phenylbutan-2-yl).
- Activity : Higher thermal stability (mp: 251.5°C) compared to the target compound, suggesting stronger intermolecular interactions .
Crystal Structure Analog ()
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
- Structural Insights :
- Puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between fused rings.
- Stabilized by C–H···O hydrogen bonds.
- Relevance : Highlights the conformational flexibility of thiazolo-pyrimidine systems, which may influence the target compound’s binding affinity .
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves alkylation of thioxo-pyrimidines with chloroacetamides, as seen in and . However, steric hindrance from the o-tolyl and 4-phenylbutan-2-yl groups may reduce yields compared to simpler analogs .
- Biological Potential: Analogous compounds (e.g., and ) show antimicrobial and anti-inflammatory activities, suggesting the target compound could share similar mechanisms.
- Data Gaps: No direct spectral or crystallographic data for the target compound are available in the reviewed literature. Future studies should prioritize X-ray diffraction and NMR analysis to confirm conformation and intermolecular interactions.
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